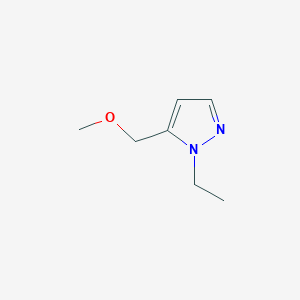

1-ethyl-5-(methoxymethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-5-(methoxymethyl)-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position and a methoxymethyl group at the fifth position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of ethylhydrazine with an appropriate methoxymethyl-substituted ketone or aldehyde. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-ethyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activities

Research indicates that 1-ethyl-5-(methoxymethyl)-1H-pyrazole exhibits significant biological activities, particularly as an enzyme inhibitor. Its mechanism of action may involve binding to specific molecular targets, modulating enzyme activity or receptor function. The compound has shown potential therapeutic applications due to its anti-inflammatory and analgesic properties.

Case Studies

A study highlighted the synthesis of various pyrazole derivatives, including this compound, which were screened for analgesic and anti-inflammatory activities. Some derivatives demonstrated considerable anti-inflammatory effects comparable to established medications like indomethacin .

Agrochemicals

This compound serves as a building block in the synthesis of agrochemical products. Its structural characteristics enable it to interact with biological systems in ways that can enhance crop protection and yield. Research has indicated that pyrazole derivatives can act as effective herbicides and fungicides.

Materials Science

The compound's unique chemical reactivity makes it useful in materials science, particularly in the development of novel polymers and materials with specific properties. Its ability to modify physical characteristics such as solubility and thermal stability is being explored for potential industrial applications.

Future Research Directions

Ongoing research is focused on elucidating the precise biological pathways affected by this compound. Studies are being conducted to explore its potential as a neuroprotective agent in treating diseases such as Parkinson's and Alzheimer's through its interactions with monoamine oxidase enzymes .

Mécanisme D'action

The mechanism of action of 1-ethyl-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine: This compound has an amine group at the third position, which may confer different chemical and biological properties.

1-ethyl-5-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione: This compound contains a pyrimidine ring instead of a pyrazole ring, leading to different reactivity and applications.

Uniqueness

1-ethyl-5-(methoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and methoxymethyl groups provides distinct steric and electronic effects, making it a valuable compound for various applications.

Activité Biologique

1-Ethyl-5-(methoxymethyl)-1H-pyrazole, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O, with a molecular weight of 138.17 g/mol. Its structure consists of an ethyl group and a methoxymethyl substituent attached to the pyrazole ring, which is crucial for its biological activity.

Target Interactions

This compound's biological effects are primarily mediated through its interactions with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

- Cell Signaling Modulation : It may modulate signaling pathways associated with cancer cell proliferation and survival.

Biochemical Pathways

The compound has been shown to interact with various biochemical pathways, including those involving cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to reduce the production of pro-inflammatory cytokines in activated immune cells.

Analgesic Effects

Studies have shown that this pyrazole derivative possesses analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). It effectively alleviates pain in animal models without the significant gastrointestinal side effects commonly associated with NSAIDs.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer effects. It has been evaluated in various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in inflammatory markers compared to the control group. The study highlighted its potential as a therapeutic agent for treating inflammatory diseases.

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on melanoma cells. Results indicated that treatment with this compound led to a marked reduction in cell viability and an increase in apoptosis markers, suggesting its potential as an adjunct therapy in cancer treatment.

Comparison with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic | COX inhibition, Cell signaling modulation |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibition |

| Indomethacin | Anti-inflammatory | Non-selective COX inhibition |

Propriétés

IUPAC Name |

1-ethyl-5-(methoxymethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-7(6-10-2)4-5-8-9/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHKAIIVGEJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.